molecular formula C7H9NO B1585263 3,5-Dimethylpyridine-N-oxide CAS No. 3718-65-8

3,5-Dimethylpyridine-N-oxide

Cat. No. B1585263
CAS RN: 3718-65-8
M. Wt: 123.15 g/mol
InChI Key: SSTLCMOZTCLOLQ-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-N-oxide is a chemical compound with the molecular formula C7H9NO . It is used as a reagent in the synthesis of 3,5-Dimethyl-4-nitropyridine 1-Oxide, an intermediate used to prepare 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles as antiulcer agents .


Synthesis Analysis

The synthesis of 3,5-Dimethylpyridine-N-oxide involves the oxidation of 3,5-dimethylpyridine using an oxidant. The reacted solution is then purified to obtain the product .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyridine-N-oxide is represented by the formula C7H9NO . The molecular weight of the compound is 123.1525 .


Chemical Reactions Analysis

3,5-Dimethylpyridine-N-oxide may be used to synthesize isotactic poly(NIPAAm)s [NIPAAm = N-isopropylacrylamide] . More detailed information about its chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

3,5-Dimethylpyridine-N-oxide is a solid at 20 degrees Celsius . It has a melting point of 100-104°C and a boiling point of 168°C/23mmHg . The compound appears as a white to light yellow to light orange powder to crystal .

Scientific Research Applications

Chemical Reactions and Cycloaddition Behavior

3,5-Dimethylpyridine N-oxide exhibits intriguing chemical behavior in reactions with various compounds. For instance, when it reacts with phenylsulfonylpropadiene, it yields a mix of [1,5] sigmatropic rearrangement products and azetidine-type cycloadducts (Matsuoka et al., 1992). This reaction and the resulting products have been analyzed using single-crystal X-ray analysis, providing insights into reaction behavior and regioselectivity based on frontier molecular orbital considerations (Matsuoka et al., 1993).

Synthesis and Crystal Structures

In the field of crystallography, 3,5-Dimethylpyridine N-oxide has been used to synthesize and analyze the structures of various complexes. One example is the synthesis of silver complexes, where it reacts with silver(I) salts to form coordination polymers. This reaction is influenced by the steric demands of the 3,5-dimethyl derivative (Puttreddy & Steel, 2014).

Studies in Molecular Energetics

In molecular energetics, the standard energies of combustion and molar enthalpies of formation for compounds like 3,5-dimethylpyridine-N-oxide have been determined. These studies are crucial for understanding the dissociation enthalpies of N-O bonds in various pyridine-N-oxide derivatives (Cabral et al., 2010).

Catalytic Applications

3,5-Dimethylpyridine N-oxide has also found applications in catalysis. For instance, it has been used in studying the catalytic performance of selective oxidation of alcohols over crystalline Mo-V-O oxides. These studies help correlate catalytic activity with the pore structure of the catalyst, highlighting the influence of steric hindrance on the reaction process (Wang & Ueda, 2008).

Safety And Hazards

3,5-Dimethylpyridine-N-oxide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

3,5-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTLCMOZTCLOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190662
Record name 3,5-Dimethylpyridine-N-oxide
Source EPA DSSTox
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyridine-N-oxide

CAS RN

3718-65-8
Record name NSC 272271
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Record name 3718-65-8
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Record name 3,5-Dimethylpyridine-N-oxide
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Record name 3,5-Dimethylpyridine N-Oxide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

98 ml of glacial acetic acid were added dropwise, at 25° C., to 350 g of 3,5-dimethylpyridine. The mixture was heated to 50° C. and 870.3 g of 40% peracetic acid were metered in such that the temperature could be kept at 50° C. by cooling. About 1 hour after the addition of the peracetic acid had ended, the reaction mixture was cooled to 25° C. and 230 g of Na2SO3 in 1 1 of water were added dropwise, with cooling. After the excess peracetic acid had been destroyed (KI-starch test), 1330 ml of water were added, the mixture was rendered alkaline with 730 ml of 50% NaOH and the solution was extracted in several portions with a total of about 4500 ml of chloroform. The combined organic phases were dried with Na2SO4 and the solvent was evaporated off to about 740 ml.
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98 mL
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870.3 g
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peracetic acid
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Synthesis routes and methods III

Procedure details

To a solution of 3,5-dimethylpyridine (85 g, 0.8 mol) in CHCl3 (1500 mL) was added m-CPBA (180 g, 0.88 mol) in portions at 0° C. Then the mixture was stirred at room temperature for 18 hr. TLC (petroleum ether:EtOAc=1:1) showed the starting material was consumed almost. After diluting with CH2Cl2 (1200 mL), the solution was washed with Na2S2O3(aq.) (600 mL), NaHCO3(aq.) (600 mL) and brine (600 mL). The resulting material was dried over Na2SO4 and concentrated in vacuo to give crude material which was purified by chromatography on silica gel with EtOAc:CH2Cl2=4:1 to afford 3,5-dimethylpyridine 1-oxide (92 g, 93%) as light yellow solid.
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85 g
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petroleum ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
R Merino Garcia, FJ Ríos-Merino, S Bernes… - Acta Crystallographica …, 2016 - scripts.iucr.org
In the title compound, also known as 3,5-lutidine N-oxide dihydrate, C7H9NO·2H2O, the N—O bond is weakened due to the involvement of the O atom as an acceptor of hydrogen …
Number of citations: 3 scripts.iucr.org
T Hirano, H Ishizu, R Yamaoka, K Ute, T Sato - Polymer, 2009 - Elsevier
Radical polymerization of N-methylacrylamide (NMAAm), Nn-propylacrylamide, N-isopropylacrylamide (NIPAAm) and N-benzylacrylamide was investigated in CHCl 3 , CH 2 Cl 2 and …
Number of citations: 20 www.sciencedirect.com
RM Garcıa, FJ Rıos-Merino, S Bernesb… - academia.edu
In the title compound, also known as 3, 5-lutidine N-oxide dihydrate, C7H9NOÁ2H2O, the N—O bond is weakened due to the involvement of the O atom as an acceptor of hydrogen …
Number of citations: 0 www.academia.edu
T Hisano, T Matsuoka, M Ichikawa - Organic Preparations and …, 1974 - Taylor & Francis
HISANO, MATSUOIIA AND ICHIKAWA reported the same type of product from the reaction of 3-nitroand 3-bromoquinoline N-oxides with 11. We now report on reactions of 3-bromo-and …
Number of citations: 11 www.tandfonline.com
T HISANO, K HARANO, T MATSUOKA… - Chemical and …, 1991 - jstage.jst.go.jp
In connection with the pericyclic reaction of pyridine N-oxides with dipolarophiles, the cycloaddition behavior of some aromatic N-oxides toward electron-deficient allenes was …
Number of citations: 13 www.jstage.jst.go.jp
JM Shi, Z Liu, WN Li, HY Zhao… - Journal of Coordination …, 2007 - Taylor & Francis
Two new binuclear complexes, [Mn 2 (μ-dmpo) 2 (SCN) 4 (H 2 O) 2 ] (1) (where dmpo = 3,5-dimethylpyridine N-oxide), [Mn 2 (μ-po) 2 (H 2 O) 6 I 2 ]I 2 (2) (where po = pyridine N-oxide), …
Number of citations: 3 www.tandfonline.com
J Knott, L Harwood, J Knott - 1995 - ora.ox.ac.uk
The work described herein is directed towards the Claisen rearrangements and [3+2] cycloaddition reaction of pyridine N-oxide systems. The pyridine N-oxide molecule is a very …
Number of citations: 2 ora.ox.ac.uk
T HISANO, K HARANO, T MATSUOKA… - Chemical and …, 1987 - jstage.jst.go.jp
1, 3-Dipolar cycloaddition is a valuable tool for the construction of five-membered heterocyclic ring systems. 2) The classical approach to the reaction was revised by Sustmann3) and …
Number of citations: 27 www.jstage.jst.go.jp
T HISANO, M ICHIKAWA, T MATSUOKA… - Chemical and …, 1979 - jstage.jst.go.jp
Three β-substituted pyridine N-oxides (I, II and III) were subjected to 1, 3-dipolar cycloaddition with phenyl isocyanates having an ortho, meta or para substituent group. 3-Methyl-(I) and 3…
Number of citations: 18 www.jstage.jst.go.jp
G Davidson, I Soutar, PN Preston, VK Shah… - Polymer, 1994 - Elsevier
Dynamic mechanical thermal analysis (dmta) profiles have been recorded for interaction of m-tolualdehyde azine and 3,5-dimethylpyridine N-oxide with the bismaleimide (BMI) derived …
Number of citations: 1 www.sciencedirect.com

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